GSK8612 (4-(((5-Bromo-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)amino)methyl)benzenesulfonamide) is a potent and highly selective small molecule inhibitor of the TANK-binding kinase 1 (TBK1) enzyme. [, , , ] This kinase plays a crucial role in various cellular processes, including innate immunity, autophagy, and cell death. [] GSK8612 is widely employed in scientific research as a valuable tool to investigate the biological functions of TBK1 in diverse cellular contexts and disease models. [, , , ]
GSK8612 serves as a crucial tool for unraveling the intricate activation mechanisms of TBK1. Studies utilizing GSK8612 have revealed that TBK1 activation involves both upstream kinase phosphorylation and trans-autophosphorylation, depending on the specific cellular stimulus. [] This suggests a complex regulatory mechanism for TBK1 activity tailored to different signaling pathways.
Research employing GSK8612 demonstrates its ability to inhibit TLR3-induced interferon regulatory factor 3 (IRF3) phosphorylation in Ramos cells, impacting interferon production in immune cells. [] Additionally, GSK8612 inhibits interferon-beta (IFNβ) secretion in THP1 cells in response to dsDNA and cGAMP, the natural ligand for STING, further highlighting its role in modulating immune signaling pathways. []
Studies have shown that GSK8612 can attenuate renal fibrosis by inhibiting the STING/TBK1 signaling pathway. [] GSK8612 reduces myeloid fibroblast activation and macrophage-to-myofibroblast transition, mitigating the progression of renal fibrosis in animal models. [] This highlights its potential as a therapeutic target for fibrotic diseases.
GSK8612 has been instrumental in revealing the role of TBK1 in the Type I interferon response in systemic sclerosis. [, ] Research using GSK8612 demonstrated that exosomes from systemic sclerosis dermal fibroblasts trigger a Type I interferon response in keratinocytes, a process dependent on TBK1 activity. [, ] This finding suggests the potential of targeting TBK1 for therapeutic intervention in systemic sclerosis.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2